1,6-Naphthyridine Outperforms 1,5-Naphthyridine as c-Met Kinase Inhibitor Scaffold
In a direct head-to-head comparison, 1,6-naphthyridine derivatives demonstrated superior c-Met kinase inhibition compared to 1,5-naphthyridine derivatives. The study synthesized and tested both series, concluding that 1,6-naphthyridine is a more promising c-Met inhibitory structure core than 1,5-naphthyridine [1].
| Evidence Dimension | c-Met kinase inhibitory activity |
|---|---|
| Target Compound Data | 1,5-Naphthyridine derivatives (specific IC50 values not reported in abstract, but series deemed inferior) |
| Comparator Or Baseline | 1,6-Naphthyridine derivatives (superior activity observed) |
| Quantified Difference | Qualitative: 1,6-naphthyridine > 1,5-naphthyridine for c-Met inhibition |
| Conditions | Enzymatic assay on c-Met kinase; in vitro anti-tumor activity against Hela and A549 cell lines |
Why This Matters
This direct comparator data informs scaffold selection: researchers targeting c-Met kinase should prioritize 1,6-naphthyridine, while 1,5-naphthyridine may be better suited for alternative targets (e.g., TGF-βRI, PI4K) where its specific nitrogen arrangement offers advantages.
- [1] Wu, J.F.; Liu, M.M.; Huang, S.X.; Wang, Y. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorg. Med. Chem. Lett. 2015, 25, 3231-3235 View Source
